molecular formula C18H28N4O5S B2810063 N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-29-4

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2810063
CAS No.: 869071-29-4
M. Wt: 412.51
InChI Key: LHWAQCAPVDDJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as DOTMA, is a cationic lipid commonly used in the field of gene therapy. It is a synthetic compound that is used to deliver genetic material into cells for the purpose of treating genetic disorders.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is not fully understood. It is believed that this compound forms liposomes that can fuse with the cell membrane, allowing the genetic material to enter the cell. Once inside the cell, the genetic material can then be transcribed and translated into proteins.
Biochemical and Physiological Effects:
This compound has been shown to be effective in delivering genetic material into cells. It has been used in a variety of cell types, including cancer cells, stem cells, and primary cells. This compound has also been shown to be non-toxic and non-immunogenic, making it a safe option for gene therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide for gene therapy is its ability to deliver genetic material to a wide range of cell types. It is also non-toxic and non-immunogenic, making it a safe option for gene therapy. However, one limitation of using this compound is its low transfection efficiency compared to other cationic lipids. This can make it difficult to achieve high levels of gene expression in some cell types.

Future Directions

There are several future directions for research involving N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. One area of research is to improve the transfection efficiency of this compound. This could be achieved by modifying the structure of this compound or by combining it with other cationic lipids. Another area of research is to explore the use of this compound for delivering genetic material to specific tissues or organs. This could involve modifying the liposomes to target specific cell types or using this compound in combination with other targeting strategies. Finally, there is a need for more research to understand the mechanism of action of this compound and how it interacts with cells. This could lead to the development of more effective gene delivery strategies.

Synthesis Methods

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can be synthesized using a two-step process. The first step involves the reaction of 2-dimethylaminoethanol with tosyl chloride to form N-tosyl-2-dimethylaminoethanol. The second step involves the reaction of N-tosyl-2-dimethylaminoethanol with oxalyl chloride to form this compound.

Scientific Research Applications

N1-(2-(dimethylamino)ethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is commonly used in the field of gene therapy to deliver genetic material into cells. It is a cationic lipid that can form liposomes, which are small vesicles that can encapsulate genetic material. These liposomes can then fuse with the cell membrane, allowing the genetic material to enter the cell. This compound has been used to deliver a variety of genetic material, including DNA, RNA, and siRNA.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S/c1-14-5-7-15(8-6-14)28(25,26)22-10-4-12-27-16(22)13-20-18(24)17(23)19-9-11-21(2)3/h5-8,16H,4,9-13H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWAQCAPVDDJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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